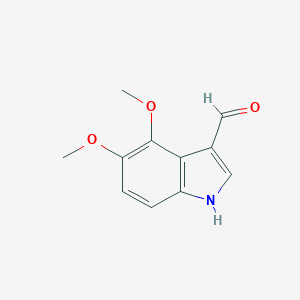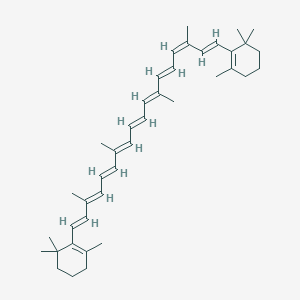![molecular formula C12H23NO5 B139007 (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester CAS No. 125982-19-6](/img/structure/B139007.png)
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester, commonly known as DMEK, is a synthetic peptide used in various scientific research applications. It is a derivative of the naturally occurring amino acid, L-valine, and is known for its unique biochemical and physiological effects.
作用機序
DMEK works by binding to specific receptors on the surface of cells. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. DMEK has been shown to activate the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes, including neurotransmission, hormone secretion, and immune response.
生化学的および生理学的効果
DMEK has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. DMEK has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DMEK has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
実験室実験の利点と制限
DMEK has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for research. It is also relatively inexpensive compared to other peptides. However, there are limitations to its use in lab experiments. DMEK has a short half-life, which limits its effectiveness in vivo. Additionally, it has low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DMEK. One area of research is the development of new drugs and therapies based on DMEK. Another area of research is the study of the structure and function of DMEK and its interactions with other molecules. Additionally, research on the pharmacokinetics and pharmacodynamics of DMEK could lead to a better understanding of its effectiveness in vivo. Overall, research on DMEK has the potential to lead to new treatments for various diseases and a better understanding of cellular signaling pathways.
合成法
DMEK is synthesized using the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The resin-bound peptide is then cleaved from the resin and purified to obtain the final product. DMEK is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a commonly used method in peptide synthesis.
科学的研究の応用
DMEK has various scientific research applications, including its use in drug discovery, protein-protein interactions, and structural biology. It is used as a tool to study the structure and function of proteins and their interactions with other molecules. DMEK is also used in the development of new drugs and therapies for various diseases.
特性
CAS番号 |
125982-19-6 |
|---|---|
製品名 |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
分子式 |
C12H23NO5 |
分子量 |
261.31 g/mol |
IUPAC名 |
ethyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)7-6-9(8-14)13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
InChIキー |
YJJLBIIKYNSDRO-VIFPVBQESA-N |
異性体SMILES |
CCOC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
同義語 |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



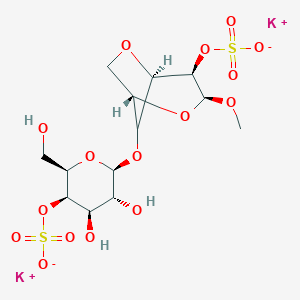
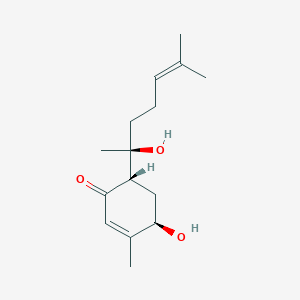
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
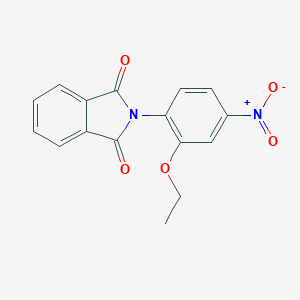
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
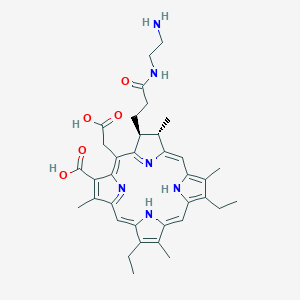
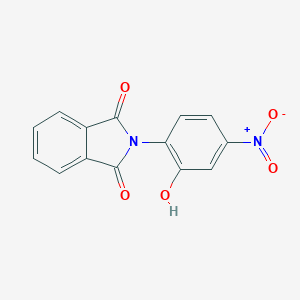
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
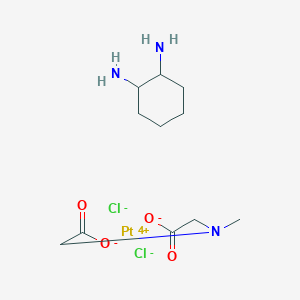
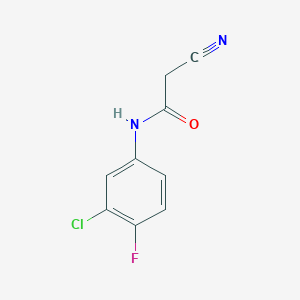
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)
